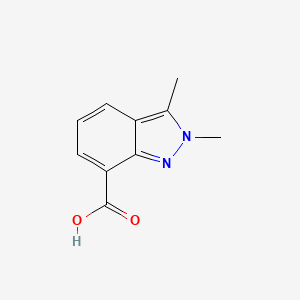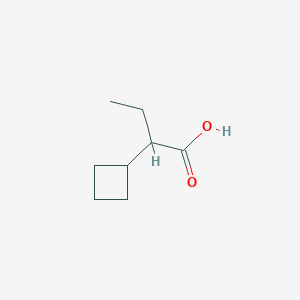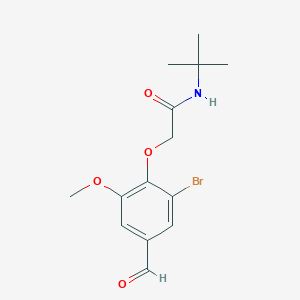
4-Chloro-3-(4-fluorophenyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-(4-fluorophenyl)pyridin-2-amine is a heterocyclic aromatic compound that features a pyridine ring substituted with chlorine and fluorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(4-fluorophenyl)pyridin-2-amine typically involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with an appropriate amine. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents under mild conditions . Another method includes the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-3-(4-fluorophenyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the chlorine and fluorine positions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Reagents like sodium methoxide or potassium fluoride are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyridines and fluorinated aromatic compounds, which can be further utilized in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-(4-fluorophenyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-(4-fluorophenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain kinases or interact with neurotransmitter receptors, thereby influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
3,4-Difluoropyridine: Similar in structure but lacks the chlorine substituent.
2,5-Difluoropyridine: Another fluorinated pyridine with different substitution patterns.
4-Chloro-3-fluoropyridine: A precursor in the synthesis of 4-Chloro-3-(4-fluorophenyl)pyridin-2-amine.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of various bioactive compounds and materials with specialized functions .
Eigenschaften
Molekularformel |
C11H8ClFN2 |
|---|---|
Molekulargewicht |
222.64 g/mol |
IUPAC-Name |
4-chloro-3-(4-fluorophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H8ClFN2/c12-9-5-6-15-11(14)10(9)7-1-3-8(13)4-2-7/h1-6H,(H2,14,15) |
InChI-Schlüssel |
UPWOHLBFSCXFAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C=CN=C2N)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-Aminoethyl)-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13003543.png)



![(1S,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride](/img/structure/B13003577.png)




![N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B13003607.png)


![N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide](/img/structure/B13003630.png)

